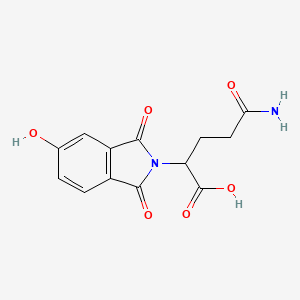
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is a chemical compound with the molecular formula C14H6Na4O8. It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four hydroxyl groups and two sodium ions, making it highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt typically involves the reduction of 9,10-anthraquinone followed by hydroxylation. The reaction conditions often include the use of strong reducing agents such as sodium borohydride or lithium aluminum hydride, followed by treatment with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to prevent over-reduction or side reactions, which can affect the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Further reduction can lead to the formation of leuco compounds, which are colorless and can be used in dyeing processes.
Substitution: The hydroxyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and their derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted anthraquinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. By binding to the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxy-9,10-anthracenedione:
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione:
Uniqueness
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is unique due to its high solubility in water and its ability to undergo multiple types of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68929-10-2 |
|---|---|
Molekularformel |
C14H6Na4O6 |
Molekulargewicht |
362.15 g/mol |
IUPAC-Name |
tetrasodium;5,8-dioxo-6,7-dihydroanthracene-1,4,9,10-tetrolate |
InChI |
InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-2,15-16,19-20H,3-4H2;;;;/q;4*+1/p-4 |
InChI-Schlüssel |
IGDYPASPGDRRAB-UHFFFAOYSA-J |
Kanonische SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


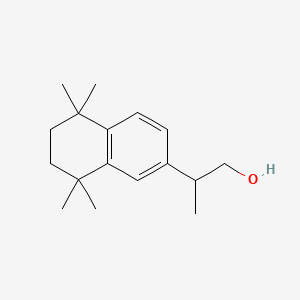


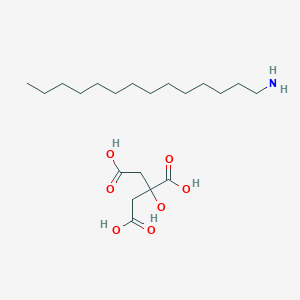

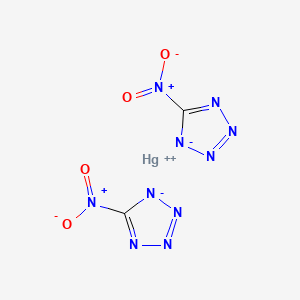
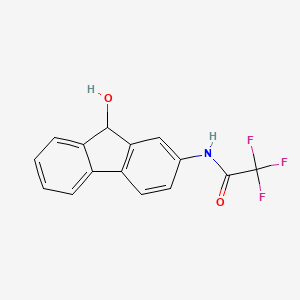
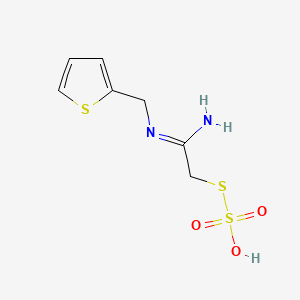
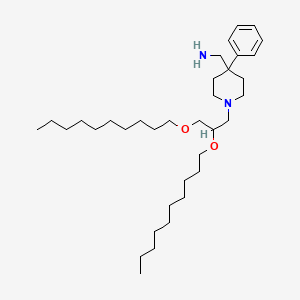
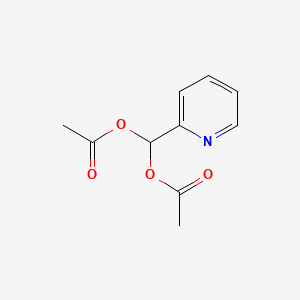
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
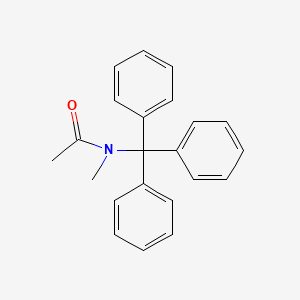
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
